molecular formula C24H24ClN3O3 B12850089 9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride

9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride

Cat. No.: B12850089
M. Wt: 437.9 g/mol
InChI Key: GWJNWKCJYUHKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride, also known as rhodamine B amine, is a synthetic organic compound. It is a derivative of xanthene and is widely used as a dye due to its vibrant color and fluorescence properties. The compound has significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride typically involves the condensation of 3,6-bis(dimethylamino)xanthylium chloride with 4-amino-2-carboxyphenyl derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and carboxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.

    Biology: Employed in staining biological samples to visualize cellular structures and processes.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of fluorescent inks, paints, and textiles.

Mechanism of Action

The compound exerts its effects primarily through its fluorescence properties. When exposed to light, the compound absorbs energy and emits it as visible light, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine 6G: Another xanthene derivative with similar fluorescence properties.

    Fluorescein: A widely used fluorescent dye with different spectral properties.

    Texas Red: A sulfonated derivative of rhodamine with enhanced water solubility.

Uniqueness

9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride is unique due to its specific functional groups, which provide distinct chemical reactivity and fluorescence characteristics. Its amino and carboxy groups allow for versatile chemical modifications, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

[9-(4-amino-2-carboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride

InChI

InChI=1S/C24H23N3O3.ClH/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(25)11-20(17)24(28)29;/h5-13,25H,1-4H3,(H,28,29);1H

InChI Key

GWJNWKCJYUHKNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N)C(=O)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.